molecular formula C13H10N4 B14222077 6-(Pyridin-4-YL)-1,8-naphthyridin-2-amine CAS No. 741616-96-6

6-(Pyridin-4-YL)-1,8-naphthyridin-2-amine

Cat. No.: B14222077
CAS No.: 741616-96-6
M. Wt: 222.24 g/mol
InChI Key: MTLDOXOYDBVKCQ-UHFFFAOYSA-N
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Description

6-(Pyridin-4-YL)-1,8-naphthyridin-2-amine is a heterocyclic compound that features a pyridine ring fused to a naphthyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-YL)-1,8-naphthyridin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminonicotinic acid, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-YL)-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with altered electronic properties.

Scientific Research Applications

6-(Pyridin-4-YL)-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyridin-4-YL)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyridin-4-YL)-1,8-naphthyridin-2-amine is unique due to its specific arrangement of nitrogen atoms within the fused ring system, which imparts distinct electronic and steric properties. These characteristics make it a valuable compound for designing new molecules with tailored properties for various applications.

Properties

CAS No.

741616-96-6

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

6-pyridin-4-yl-1,8-naphthyridin-2-amine

InChI

InChI=1S/C13H10N4/c14-12-2-1-10-7-11(8-16-13(10)17-12)9-3-5-15-6-4-9/h1-8H,(H2,14,16,17)

InChI Key

MTLDOXOYDBVKCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)C3=CC=NC=C3)N

Origin of Product

United States

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